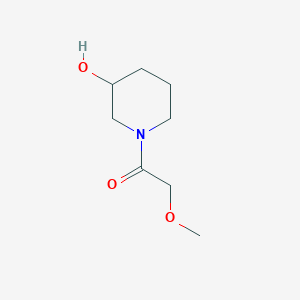
4-(4-iodo-1H-pyrazol-1-yl)butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Iodo-1H-pyrazol-1-yl)butan-1-ol is an organic compound that features a pyrazole ring substituted with an iodine atom at the 4-position and a butanol chain at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-iodo-1H-pyrazol-1-yl)butan-1-ol typically involves the iodination of a pyrazole precursor followed by the attachment of a butanol chain. One common method involves the reaction of 4-iodopyrazole with 4-chlorobutan-1-ol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(4-Iodo-1H-pyrazol-1-yl)butan-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction Reactions: The pyrazole ring can be reduced under hydrogenation conditions to yield dihydropyrazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF at elevated temperatures.
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Oxidation: 4-(4-Iodo-1H-pyrazol-1-yl)butanal.
Reduction: 4-(4-Iodo-1,2-dihydro-1H-pyrazol-1-yl)butan-1-ol.
科学研究应用
4-(4-Iodo-1H-pyrazol-1-yl)butan-1-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
作用机制
The mechanism of action of 4-(4-iodo-1H-pyrazol-1-yl)butan-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The iodine atom and the pyrazole ring play crucial roles in its interaction with molecular targets, influencing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-Iodo-1H-pyrazole: Lacks the butanol chain, making it less versatile in certain applications.
4-Iodo-3-methyl-1H-pyrazole: Contains a methyl group instead of a butanol chain, affecting its chemical reactivity and biological activity.
4-Iodo-1-isopropyl-1H-pyrazole: Features an isopropyl group, which alters its physical and chemical properties compared to 4-(4-iodo-1H-pyrazol-1-yl)butan-1-ol.
Uniqueness
This compound is unique due to the presence of both the iodine atom and the butanol chain, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
属性
分子式 |
C7H11IN2O |
|---|---|
分子量 |
266.08 g/mol |
IUPAC 名称 |
4-(4-iodopyrazol-1-yl)butan-1-ol |
InChI |
InChI=1S/C7H11IN2O/c8-7-5-9-10(6-7)3-1-2-4-11/h5-6,11H,1-4H2 |
InChI 键 |
BPUACSNWZRBZMV-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NN1CCCCO)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


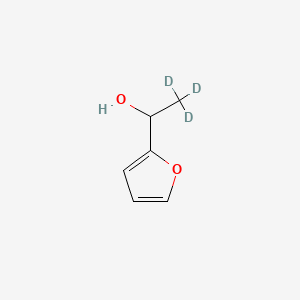
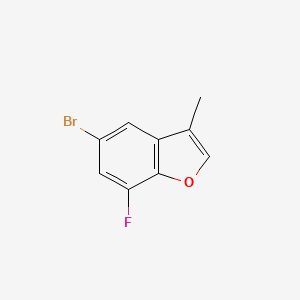
![sodium;(2S,3S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13440643.png)
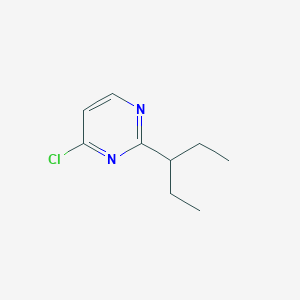


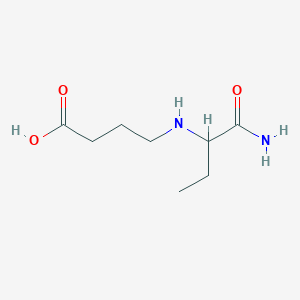
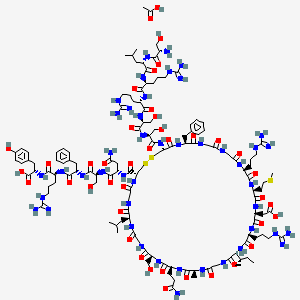
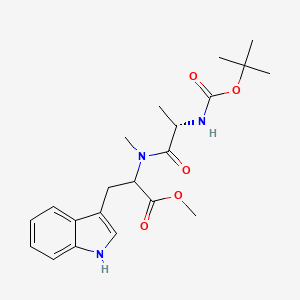
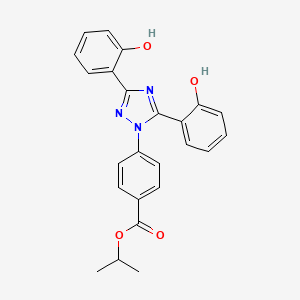
![ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-pentoxycarbonylcarbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13440689.png)


